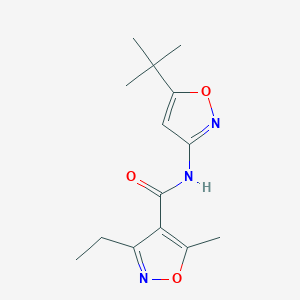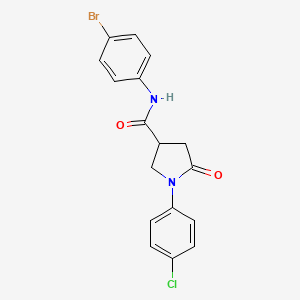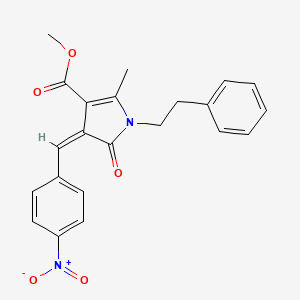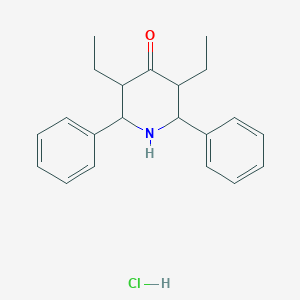
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as SBI-425, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide inhibits the activity of SCD1 by binding to a specific site on the protein. This binding prevents the production of monounsaturated fatty acids, which are essential for the growth and survival of cancer cells. Inhibition of SCD1 also leads to a decrease in the production of triglycerides and cholesterol, which are associated with obesity and diabetes.
Biochemical and Physiological Effects:
Inhibition of SCD1 by N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of monounsaturated fatty acids, triglycerides, and cholesterol. It also increases the production of saturated fatty acids, which are less harmful to the body. These effects have been linked to the treatment of obesity, diabetes, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity and potency for SCD1. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One potential direction is the optimization of its pharmacokinetic properties to increase its effectiveness in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of new SCD1 inhibitors based on the structure of N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide could lead to the discovery of more potent and selective inhibitors.
Méthodes De Synthèse
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is synthesized through a multistep process involving the reaction of tert-butylisocyanide with ethyl 4-chloro-3-methyl-5-nitroisoxazole-4-carboxylate, followed by reduction and cyclization. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of a protein called SCD1, which is involved in the synthesis of fatty acids. Inhibition of SCD1 has been linked to the treatment of obesity, diabetes, and cancer.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-6-9-12(8(2)19-16-9)13(18)15-11-7-10(20-17-11)14(3,4)5/h7H,6H2,1-5H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHCGXACZWYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)


